molecular formula C21H16F3N3O5S2 B8117572 2-((3-(4-Cyanonaphthalen-1-yl)pyridin-4-yl)thio)-N-(methylsulfonyl)acetamide 2,2,2-trifluoroacetate

2-((3-(4-Cyanonaphthalen-1-yl)pyridin-4-yl)thio)-N-(methylsulfonyl)acetamide 2,2,2-trifluoroacetate

Cat. No.: B8117572
M. Wt: 511.5 g/mol
InChI Key: MRENVXHWYDNMFP-UHFFFAOYSA-N
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Description

2-((3-(4-Cyanonaphthalen-1-yl)pyridin-4-yl)thio)-N-(methylsulfonyl)acetamide 2,2,2-trifluoroacetate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a naphthalene ring, a pyridine ring, and a sulfonylacetamide group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-((3-(4-Cyanonaphthalen-1-yl)pyridin-4-yl)thio)-N-(methylsulfonyl)acetamide 2,2,2-trifluoroacetate involves multiple steps The synthetic route typically starts with the preparation of the naphthalene and pyridine intermediates, followed by their coupling through a sulfanyl linkageThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or amines .

Scientific Research Applications

2-((3-(4-Cyanonaphthalen-1-yl)pyridin-4-yl)thio)-N-(methylsulfonyl)acetamide 2,2,2-trifluoroacetate has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe for studying cellular processes due to its unique structural features. In medicine, it has potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways. Additionally, its industrial applications include its use in the production of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The naphthalene and pyridine rings allow it to bind to certain proteins or enzymes, potentially inhibiting their activity. The sulfonylacetamide group may also play a role in modulating the compound’s biological activity by affecting its solubility and stability. Overall, the compound’s effects are mediated through its ability to interact with and modulate key molecular targets .

Comparison with Similar Compounds

Compared to other similar compounds, 2-((3-(4-Cyanonaphthalen-1-yl)pyridin-4-yl)thio)-N-(methylsulfonyl)acetamide 2,2,2-trifluoroacetate stands out due to its unique combination of structural features. Similar compounds include those with naphthalene or pyridine rings, such as 2-cyanopropan-2-yl N-methyl-N-(pyridin-4-yl)carbamodithioate and N-(pyridin-2-yl)amides. the presence of the sulfonylacetamide group and the trifluoroacetic acid moiety in this compound provides it with distinct chemical and biological properties, making it a valuable subject for further research .

Properties

IUPAC Name

2-[3-(4-cyanonaphthalen-1-yl)pyridin-4-yl]sulfanyl-N-methylsulfonylacetamide;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3S2.C2HF3O2/c1-27(24,25)22-19(23)12-26-18-8-9-21-11-17(18)16-7-6-13(10-20)14-4-2-3-5-15(14)16;3-2(4,5)1(6)7/h2-9,11H,12H2,1H3,(H,22,23);(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRENVXHWYDNMFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC(=O)CSC1=C(C=NC=C1)C2=CC=C(C3=CC=CC=C32)C#N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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